molecular formula C13H11N5O2S2 B2935082 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795083-45-2

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2935082
CAS No.: 1795083-45-2
M. Wt: 333.38
InChI Key: GPMQCIDKKQQDSS-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linkage to a thiophene ring. The thiophene is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 2. This hybrid structure combines heterocyclic systems known for diverse bioactivities, including antimicrobial, antitumor, and kinase inhibition properties. The cyclopropyl group may enhance metabolic stability, while the thiophene and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)12(19)14-8-4-5-21-10(8)13-15-11(17-20-13)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMQCIDKKQQDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates various heterocycles, including oxadiazole and thiadiazole moieties. The presence of a cyclopropyl group and thiophene enhances its pharmacological profile. The molecular formula is C13H12N4O2S2, and it has a molecular weight of 320.39 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, 1,3,4-oxadiazoles have been documented to possess antimycobacterial activity. For instance, a study highlighted that certain oxadiazole derivatives showed IC90 values (the concentration required to inhibit 90% of bacterial growth) below 10 µM against Mycobacterium tuberculosis .

In a comparative analysis of various oxadiazole derivatives:

CompoundStructureIC90 (µM)Selectivity Index (SI)
Compound A1,3-diaryl-4-substituted pyrazoles≤10>10
Compound B2-substituted thio-5-aryl-1,3,4-oxadiazoles<4>10
N-(2-(3-cyclopropyl...N/AN/AN/A

The selectivity index (SI), defined as the ratio of cytotoxicity to antimicrobial activity, is crucial for assessing the therapeutic potential of these compounds. Higher SI values indicate a favorable safety profile.

The proposed mechanism of action for compounds like this compound involves interaction with specific biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors critical for microbial survival. Additionally, the thiophene moiety contributes to hydrophobic interactions that may enhance binding affinity .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitubercular Activity : A study evaluated various oxadiazole derivatives for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Compounds with thiophene substitutions demonstrated improved efficacy compared to their non-substituted counterparts .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like Oxytetracycline .

Comparison with Similar Compounds

5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters ()

Structural Differences :

  • Core Heterocycle : The target compound uses a 1,2,3-thiadiazole and 1,2,4-oxadiazole, whereas triazole derivatives (e.g., Compound 6a) feature a 1,2,4-triazole ring.
  • Substituents : The target compound has a cyclopropyl-oxadiazole-thiophene scaffold, while triazole analogs include methoxybenzyl and naphthalene groups.

Bioactivity :

  • Triazole-thioesters are reported for antimicrobial activity, but the target compound’s thiadiazole-oxadiazole hybrid may offer improved solubility and target specificity due to its larger conjugated system.

Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides ()

Structural Differences :

  • Heterocycle : The thiazole core in these analogs differs from the 1,2,3-thiadiazole in the target compound.
  • Substituents : Pyridinyl groups in thiazole-carboxamides contrast with the cyclopropyl-oxadiazole-thiophene system.

Bioactivity :

  • Thiazole-carboxamides show kinase inhibition (statistical significance: p < 0.05).

N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide ()

Structural Differences :

  • Substituent : Cyclobutyl vs. cyclopropyl groups on the thiadiazole ring.
  • Heterocycle Arrangement : 1,3,4-Thiadiazole vs. 1,2,4-oxadiazole in the target compound.

Properties :

  • The oxadiazole in the target compound introduces additional hydrogen-bonding sites absent in the cyclobutyl-thiadiazole analog.

1,3,4-Thiadiazole Derivatives ()

Structural Differences :

  • Isomerism : 1,3,4-Thiadiazole vs. 1,2,3-thiadiazole in the target compound.
  • Functional Groups: Trichloroethyl and phenylamino substituents in contrast with the cyclopropyl-oxadiazole system.

Bioactivity :

  • 1,3,4-Thiadiazoles are noted for antimicrobial and antitumor activity. The target compound’s 1,2,3-thiadiazole isomer may exhibit distinct electronic properties, influencing redox reactivity and target selectivity.

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)-3-Methylthiophene-2-Carboxamide ()

Structural Differences :

  • Linkage : A methylene bridge connects the oxadiazole and carboxamide in , whereas the target compound directly links thiophene to thiadiazole.
  • Substituents : Isoxazole vs. cyclopropyl-oxadiazole-thiophene.

Implications :

Comparative Data Table

Compound Class Core Heterocycles Key Substituents Synthesis Highlights Potential Bioactivity
Target Compound 1,2,3-Thiadiazole, 1,2,4-Oxadiazole Cyclopropyl, Thiophene, Methyl Coupling of oxadiazole-thiophene with thiadiazole-carboxamide Antimicrobial, Kinase Inhibition
1,2,4-Triazole-3-Thioesters 1,2,4-Triazole Methoxybenzyl, Naphthalene Nucleophilic attack + dehydration Antimicrobial
Thiazole-5-Carboxamides Thiazole Pyridinyl, Methyl Nitrile + bromoacetoacetate coupling Kinase Inhibition (p < 0.05)
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Trichloroethyl, Phenylamino Cyclization with iodine/TEA Antitumor, Antimicrobial

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